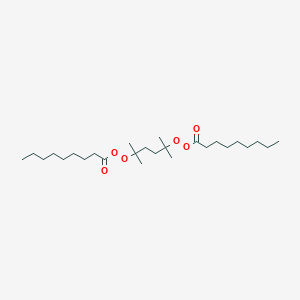
1,1,4,4-Tetramethyltetramethylene peroxynonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetramethyltetramethylene peroxynonanoate, commonly known as TMTPN, is a peroxide compound that has been widely used in scientific research. This compound is a powerful oxidizing agent and is commonly used as a radical initiator in various chemical reactions. TMTPN is also known for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mechanism Of Action
TMTPN acts as a radical initiator by breaking down into two free radicals upon heating or exposure to light. These free radicals then initiate the polymerization or crosslinking of monomers, leading to the formation of new polymers or polymer networks. In cancer cells, TMTPN induces apoptosis by generating reactive oxygen species (ROS) that cause oxidative damage to the cell's DNA and proteins.
Biochemical And Physiological Effects
TMTPN has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis through the generation of ROS. However, it also has toxic effects on normal cells, making it important to use it in controlled conditions. TMTPN has also been shown to have an immunomodulatory effect, regulating the immune response in certain conditions.
Advantages And Limitations For Lab Experiments
The main advantage of using TMTPN in lab experiments is its high efficiency as a radical initiator. It is also relatively easy to handle and store. However, its toxic effects on normal cells and the need for controlled conditions limit its use in certain applications.
Future Directions
Future research on TMTPN could focus on its potential as a cancer treatment. Studies could investigate the optimal conditions for inducing apoptosis in cancer cells while minimizing toxicity to normal cells. Additionally, research could explore the immunomodulatory effects of TMTPN and its potential in treating autoimmune diseases. Finally, studies could investigate the use of TMTPN as a crosslinking agent in the production of novel polymer networks with unique properties.
Synthesis Methods
TMTPN can be synthesized through the reaction between tetramethylene glycol and hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The synthesis of TMTPN is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
TMTPN has been extensively used in scientific research as a radical initiator for the polymerization of various monomers. It is also used as a crosslinking agent in the production of polymer networks. TMTPN is known for its high efficiency in initiating free radical reactions, making it a popular choice for researchers.
properties
CAS RN |
13052-07-8 |
|---|---|
Product Name |
1,1,4,4-Tetramethyltetramethylene peroxynonanoate |
Molecular Formula |
C26H50O6 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(2,5-dimethyl-5-nonanoylperoxyhexan-2-yl) nonaneperoxoate |
InChI |
InChI=1S/C26H50O6/c1-7-9-11-13-15-17-19-23(27)29-31-25(3,4)21-22-26(5,6)32-30-24(28)20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
InChI Key |
QJRGOYGWWVYKGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCCCC |
Other CAS RN |
13052-07-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



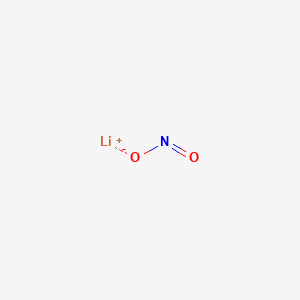
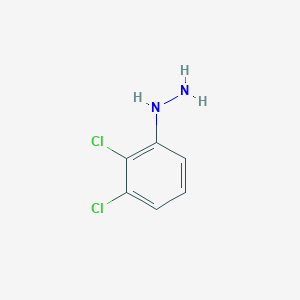
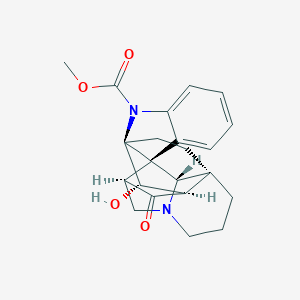
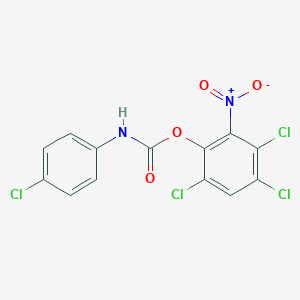
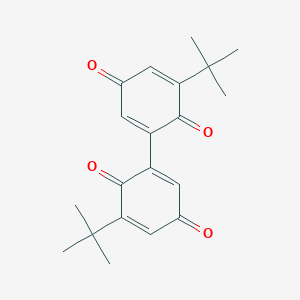
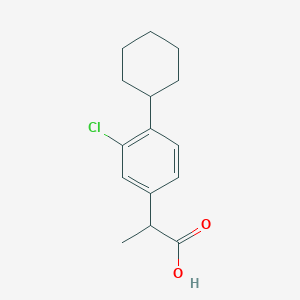
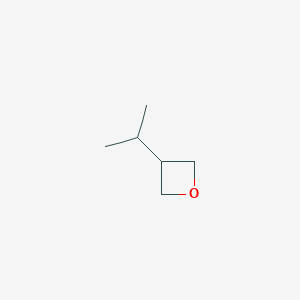
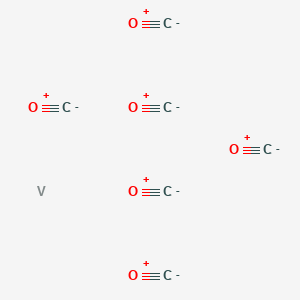
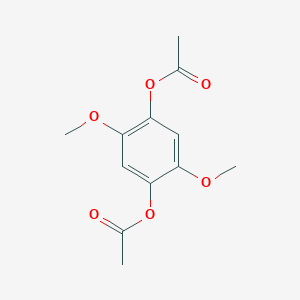
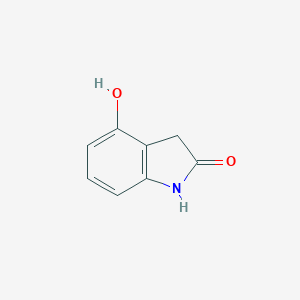
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
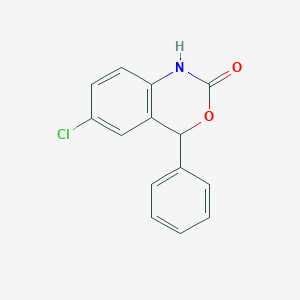
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)